molecular formula C22H22F2N4O3 B2374289 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 942006-20-4

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2374289
CAS No.: 942006-20-4
M. Wt: 428.44
InChI Key: NEMLZQANYRIAIW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane family, characterized by a spirocyclic core that combines a piperidine-like ring fused to a diazepane system. The 8-benzyl group and N-(2,4-difluorophenyl)acetamide substituents distinguish it structurally and functionally. The benzyl group enhances lipophilicity, while the 2,4-difluorophenyl moiety may improve metabolic stability and target binding through halogen interactions .

Properties

IUPAC Name

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O3/c23-16-6-7-18(17(24)12-16)25-19(29)14-28-20(30)22(26-21(28)31)8-10-27(11-9-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2,(H,25,29)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMLZQANYRIAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula: C22H23F2N4O3
  • Molar Mass: 410.44 g/mol
  • Structural Characteristics: The compound features a triazaspiro structure which is significant in determining its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several areas of potential efficacy:

1. Anticancer Activity

Studies have demonstrated that derivatives of the triazaspiro structure exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown significant antiproliferative activity against leukemia cell lines such as K562 and HL60. The IC50 values for these compounds were reported to be comparable to established chemotherapeutics .

2. Anticonvulsant Activity

The anticonvulsant potential of related compounds was evaluated using models such as pentylenetetrazole-induced seizures in mice. These studies suggested that while some derivatives showed a tendency towards anticonvulsant properties, they did not surpass the efficacy of standard treatments like diazepam .

3. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including GABA receptors. The results indicated that while the compound binds to these targets, its affinity is generally lower than that of established drugs .

Research Findings and Case Studies

StudyFocusKey Findings
Anticonvulsant ActivityShowed limited anticonvulsant effects; only two compounds demonstrated a slight protective effect in mice models.
CytotoxicityDemonstrated significant cytotoxicity against K562 and HL60 cell lines with IC50 values comparable to reference drugs.
Molecular DockingBinding affinity predictions suggest potential interactions with GABAergic systems but lower than known modulators.

Scientific Research Applications

Biological Activities

Recent studies have indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research has shown that derivatives of triazole compounds can possess significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal growth and may also display antibacterial effects against various pathogens .
  • Anticancer Properties : Compounds with similar structural frameworks have been investigated for their anticancer potential. They may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in cancerous cells . The presence of the benzyl moiety could enhance interactions with biological targets.
  • Anticonvulsant Effects : Some triazole derivatives have been reported to exhibit anticonvulsant activity through modulation of voltage-gated sodium channels, making them potential candidates for treating epilepsy .
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which are crucial for managing chronic inflammatory conditions. Studies have suggested that similar compounds can inhibit pro-inflammatory cytokines and pathways .

Applications in Drug Development

Given its diverse biological activities, the compound is being explored for several therapeutic applications:

  • Antimicrobial Agents : With rising antibiotic resistance, there is an urgent need for novel antimicrobial agents. The compound's ability to inhibit microbial growth positions it as a candidate for further development in this area.
  • Cancer Therapeutics : Its potential anticancer properties warrant further investigation through clinical trials to assess efficacy and safety in cancer treatment protocols.
  • Neurological Disorders : The anticonvulsant activity suggests possible applications in treating epilepsy and other neurological disorders, potentially leading to the development of new medications with fewer side effects than current treatments.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • A study published by MDPI explored various triazole derivatives and their biological activities, highlighting their potential as drug candidates for multiple conditions including cancer and infections .
  • Another research article focused on the synthesis of 1,2,4-triazole derivatives that exhibited significant antioxidant and antimicrobial properties, suggesting that modifications to the triazole structure can yield compounds with enhanced therapeutic profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of key analogs is provided below, focusing on substituent variations, molecular properties, and reported biological activities.

Table 1: Structural and Functional Comparison of Triazaspiro[4.5]decane Derivatives

Compound Name Key Substituents Molecular Weight Biological Target/Activity Reference IDs
Target Compound : 2-(8-Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide 8-Benzyl, N-(2,4-difluorophenyl)acetamide ~435.43* Hypothesized kinase or enzyme inhibition (based on SAR of analogs)
2-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetamide 8-(4-Fluorobenzyl), acetamide 334.35 Unknown; structural analog with potential improved metabolic stability
N-(2,4-Dichlorophenethyl)-2-(8-(2,4-dimethoxybenzoyl)-4-oxo-1-phenyl-triazaspiro[4.5]decan-3-yl)acetamide 8-(2,4-Dimethoxybenzoyl), N-(2,4-dichlorophenethyl) ~529.90 Potent inhibitor of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd)
2-(8-(1H-Indazole-5-carbonyl)-4-oxo-1-phenyl-triazaspiro[4.5]decan-3-yl)-N-methylacetamide 8-Indazole-5-carbonyl, N-methylacetamide ~448.48 Discoidin domain receptor 1 (DDR1) inhibitor; antifibrotic activity
2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-benzylacetamide 8-Methyl, N-benzylacetamide (note: diazaspiro vs. triazaspiro) 345.39 Unknown; structural simplification with reduced heteroatom count
[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid 8-(4-Fluorobenzyl), carboxylic acid (vs. acetamide) 335.33 Potential precursor for prodrug design; reduced cell permeability

*Estimated based on molecular formula (C22H21F2N4O3).

Key Observations :

Substituent Impact on Target Selectivity: The 8-benzyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets compared to smaller substituents (e.g., 8-methyl in ). Fluorination is associated with improved metabolic stability and target affinity in kinase inhibitors .

The 8-oxa-1,3-diazaspiro[4.5]decane system in introduces an oxygen atom, which could influence conformational flexibility and electronic properties.

Biological Activity Trends :

  • DDR1 Inhibition : Compounds with aromatic acyl groups (e.g., indazole-5-carbonyl in ) show antifibrotic activity, suggesting the target compound’s benzyl group may also align with kinase inhibition.
  • Antimicrobial Activity : The dimethoxybenzoyl and dichlorophenethyl groups in are critical for Mtb Lpd inhibition, highlighting the importance of electron-rich substituents in microbial targets.

Physicochemical Properties :

  • The target compound’s higher molecular weight (~435 vs. 334–345 in ) may reduce solubility but improve membrane permeability.
  • Carboxylic acid derivatives (e.g., ) exhibit lower logP values compared to acetamides, favoring renal excretion over tissue penetration.

Q & A

Q. What are the established synthetic routes for this compound, and what are their critical reaction parameters?

Answer: The synthesis typically involves multi-step organic reactions, including:

  • Cyclization to form the spirocyclic core (e.g., 1,3,8-triazaspiro[4.5]decane) using cyclocondensation of amines and ketones .
  • Functionalization of the spiro core with benzyl and acetamide groups via nucleophilic substitution or coupling reactions .
  • Key parameters : Solvents (DMF, dichloromethane), catalysts (triethylamine, palladium), and temperature control (reflux at 80–120°C) to minimize side products .

Q. What analytical techniques are recommended for structural validation?

Answer:

  • X-ray crystallography : Resolves spirocyclic geometry and substituent orientation .
  • NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., benzyl CH2 at δ 4.2–4.5 ppm; difluorophenyl aromatic protons at δ 7.1–7.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 481.2) .

Advanced Research Questions

Q. How can conflicting data on reaction yields or purity be resolved?

Answer:

  • Reproducibility checks : Standardize solvent drying (e.g., molecular sieves for DMF) and inert atmospheres to mitigate moisture-sensitive intermediates .
  • Advanced purification : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile in water) to isolate >95% pure product .
  • Mechanistic studies : Probe side reactions (e.g., hydrolysis of the acetamide group) via LC-MS monitoring .

Q. What strategies optimize bioactivity in structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Replace 2,4-difluorophenyl with chlorophenyl or methoxyphenyl to assess halogen/electron-withdrawing effects on target binding .
  • Spiro core modification : Introduce methyl/ethyl groups at position 8 to alter steric hindrance and conformational flexibility .
  • Assay design : Use fluorescence polarization to quantify binding affinity (e.g., IC50 values against kinase targets) .

Q. How does computational modeling guide target identification?

Answer:

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict interactions with kinases (e.g., hydrogen bonding with hinge regions) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to prioritize targets .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at 2,4-dioxo positions) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity?

Answer:

  • Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity .
  • Metabolic stability testing : Use liver microsomes to assess CYP450-mediated degradation, which may reduce apparent potency in vivo .
  • Orthogonal validation : Cross-check kinase inhibition data with SPR (surface plasmon resonance) and enzymatic activity assays .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

StepMethod (Evidence)Yield (%)Purity (%)
Spiro core formationCyclocondensation 65–7085
BenzylationBuchwald-Hartwig coupling 50–5590
Acetamide additionNucleophilic substitution 75–8092

Q. Table 2: Key Analytical Data

TechniqueCritical ObservationsReference
X-ray crystallographySpiro angle: 89.5°; benzyl group axial
¹H NMR (DMSO-d6)Difluorophenyl: δ 7.2 (d, J = 8.5 Hz)

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